molecular formula C23H24N2O6S2 B6484649 3,4,5-trimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 898447-78-4

3,4,5-trimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B6484649
CAS RN: 898447-78-4
M. Wt: 488.6 g/mol
InChI Key: MGNXJFCGIPRCDG-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a useful research compound. Its molecular formula is C23H24N2O6S2 and its molecular weight is 488.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4,5-trimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is 488.10757884 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of 3,4,5-trimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide and screened them against human cancer cell lines. Notably, these derivatives demonstrated promising in vitro activity against lung cancer (A549) and breast cancer (MCF-7) cells .

Antihypertensive Properties

Basic esters derived from 3,4,5-trimethoxybenzoic acid have been evaluated for their antihypertensive activity. While specific studies on this compound are limited, its structural features suggest potential cardiovascular effects. Further research is needed to explore its efficacy in managing hypertension .

Local Anesthetic Potential

Given its structural resemblance to certain local anesthetics, 3,4,5-trimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide may possess local anesthetic properties. Investigating its interactions with ion channels and nerve fibers could shed light on its anesthetic effects .

Therapeutic Applications in Neurology

The compound’s unique structure suggests potential interactions with neuronal receptors or pathways. Researchers might explore its neuroprotective effects, neurotransmitter modulation, or neuroinflammatory responses. Investigating its impact on neurological disorders could be valuable .

Chemical Biology and Enzyme Inhibition

3,4,5-trimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide could serve as a chemical probe for studying enzyme inhibition. Researchers may investigate its interactions with specific enzymes, such as kinases or proteases, to uncover novel therapeutic targets .

Thiazole Derivatives and Beyond

Considering its thiazole moiety, the compound might participate in thiazole-based chemistry. Researchers could explore its reactivity, synthetic applications, and potential as a building block for novel molecules. Investigating its role in thiazole-based drug discovery is an exciting avenue .

properties

IUPAC Name

3,4,5-trimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S2/c1-29-19-12-16(13-20(30-2)22(19)31-3)23(26)24-17-9-8-15-6-4-10-25(18(15)14-17)33(27,28)21-7-5-11-32-21/h5,7-9,11-14H,4,6,10H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNXJFCGIPRCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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